molecular formula C18H18N4O B11049562 4-Amino-1-(3,4-dimethylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

4-Amino-1-(3,4-dimethylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

Cat. No. B11049562
M. Wt: 306.4 g/mol
InChI Key: JXFTZKPUIRIGDO-UHFFFAOYSA-N
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Description

4-Amino-1-(3,4-dimethylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazoloquinoline core substituted with an amino group and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(3,4-dimethylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of an o-aminocarbonyl compound with a carbonyl system containing an active α-methylene group . This reaction is often carried out under acidic or basic conditions, depending on the specific reactants and desired products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(3,4-dimethylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the pyrazoloquinoline core.

Scientific Research Applications

4-Amino-1-(3,4-dimethylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Amino-1-(3,4-dimethylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]quinolines: These compounds share the pyrazoloquinoline core but differ in their substituents.

    Quinoline Derivatives: Compounds with a quinoline core that may have different functional groups attached.

Uniqueness

4-Amino-1-(3,4-dimethylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

properties

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

4-amino-1-(3,4-dimethylphenyl)-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C18H18N4O/c1-10-6-7-12(8-11(10)2)22-18-13(9-20-22)17(19)16-14(21-18)4-3-5-15(16)23/h6-9H,3-5H2,1-2H3,(H2,19,21)

InChI Key

JXFTZKPUIRIGDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC4=C(C(=O)CCC4)C(=C3C=N2)N)C

Origin of Product

United States

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